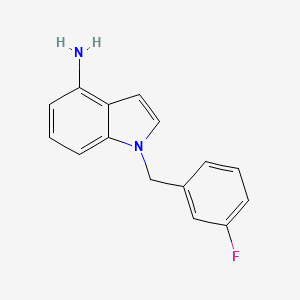

1-(3-fluorobenzyl)-1H-indol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(3-fluorobenzyl)-1H-indol-4-amine” likely belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds with a bicyclic structure made of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring system attached to a 3-fluorobenzyl group. The exact structure would depend on the specific locations of these attachments .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, properties such as melting point, boiling point, and solubility would be influenced by factors such as the presence and location of the fluorobenzyl group .Applications De Recherche Scientifique

One-Pot Aminobenzylation of Aldehydes with Toluenes

A method for the one-pot aminobenzylation of aldehydes with toluenes was developed, providing rapid access to amines, including derivatives potentially related to 1-(3-fluorobenzyl)-1H-indol-4-amine. This process facilitates the synthesis of diverse 1,2-diarylethylamine compounds, which are crucial in synthesizing bioactive molecules and pharmaceuticals (Wang et al., 2018).

Enantioselective Synthesis of α-Fluoro-β(3)-amino Esters

Research on the enantioselective synthesis of α-fluoro-β(3)-amino esters using enantiopure lithium amide and N-fluorobenzenesulfonimide demonstrated the potential for preparing a wide variety of enantiopure α-fluoro-β(3)-amino acids. These compounds are valuable for their biological activity, showing the chemical versatility of fluorinated amine derivatives (Duggan et al., 2010).

Fluorinated Heterocycles Synthesis

A novel approach for the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans through electrophilic fluorocyclization of olefinic amides was presented. This methodology highlights the broad applicability of fluorinated compounds in creating heterocyclic structures with potential pharmacological activities (Zhao et al., 2015).

Antiproliferative-Antimicrobial Properties of Schiff Bases

Schiff bases derived from 1,3,4-thiadiazole compounds were investigated for their biological activities, including DNA protective ability and antimicrobial activity. This research emphasizes the importance of structural modification, such as introducing fluorobenzyl groups, to enhance biological activity (Gür et al., 2020).

Synthesis of Fluoroheterocyclic Ketene Aminals

The study focused on synthesizing fluoroheterocyclic ketene aminals, demonstrating the utility of fluorobenzyl groups in creating structurally diverse and potentially bioactive compounds. This research contributes to the understanding of fluorine's impact on the chemical properties and reactivity of organic molecules (Li & Smith, 2001).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2/c16-12-4-1-3-11(9-12)10-18-8-7-13-14(17)5-2-6-15(13)18/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYQQCABSPOPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C(C=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorobenzyl)-1H-indol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanopropyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2648114.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)

![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)

![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)

![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)

![5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2648131.png)